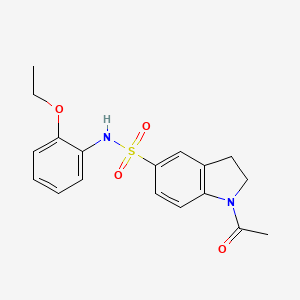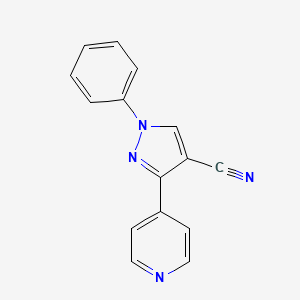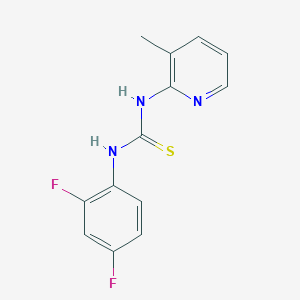
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is a chemical compound that belongs to the family of sulfonamide compounds. It is commonly known as indoline sulfonamide and has been used in various scientific research studies due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. It has also been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, it has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to have low toxicity in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide. One direction is to further investigate its potential anticancer properties and its mechanism of action. Another direction is to explore its potential use as an anti-inflammatory and antiviral agent. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide involves the reaction of 2-ethoxyaniline with indoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-acetyl-N-(2-ethoxyphenyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has shown antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
1-acetyl-N-(2-ethoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-18-7-5-4-6-16(18)19-25(22,23)15-8-9-17-14(12-15)10-11-20(17)13(2)21/h4-9,12,19H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSAXDZBLBNBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-ethoxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)


![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)

![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
